![molecular formula C28H30N4O2S B2481846 N-(4-异丙基苄基)-1-(4-氧代-7-苯基-3,4-二氢噻吩[3,2-d]嘧啶-2-基)哌啶-3-甲酰胺 CAS No. 1242999-84-3](/img/structure/B2481846.png)
N-(4-异丙基苄基)-1-(4-氧代-7-苯基-3,4-二氢噻吩[3,2-d]嘧啶-2-基)哌啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of molecules that have been explored for their potent biological activities and potential applications in various fields of medicine and pharmacology. The structural complexity and unique properties of such molecules have garnered interest for their synthesis, molecular structure analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related piperidine and pyrimidine derivatives involves multi-step chemical processes, including condensation reactions, cyclization, and functional group transformations. For example, the synthesis of novel piperidine carboxamide derivatives has been described, involving characterizations such as FTIR, 1H-NMR, and mass spectral analysis to confirm their structures (Vinaya Kambappa et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like NMR, FT-IR, mass spectrometry, and X-ray crystallography. These methods help in understanding the spatial arrangement of atoms within the molecule and the electronic environment, crucial for determining their reactivity and interaction with biological targets. The study by Zhixu Zhou et al. (2021) on a related compound emphasizes the role of X-ray diffraction and DFT studies in elucidating the molecular structure and its implications on biological activity.
Chemical Reactions and Properties
Chemical reactions involving the compound typically include nucleophilic substitutions, electrophilic additions, and cyclization reactions that lead to the formation of complex heterocycles. The chemical properties are influenced by the presence of functional groups, which can undergo various chemical transformations, providing insights into the reactivity and potential chemical modifications of the compound.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments. These properties are often determined through experimental methods and computational models, providing valuable information for the compound's formulation and application in a biological context.
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity towards different reagents, and stability under various conditions. These properties are determined by the compound's functional groups and molecular structure, influencing its interaction with biological systems and its potential therapeutic applications.
For further details and in-depth analysis of each aspect mentioned, the provided references offer comprehensive insights into the synthesis, structure, and properties of related compounds:
- Synthesis and anti-angiogenic activity: (Vinaya Kambappa et al., 2017).
- Molecular structure and anti-proliferative activity: (Zhixu Zhou et al., 2021).
科学研究应用
抗血管生成和DNA裂解活性
一项研究探讨了新型N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物的合成,检查它们的抗血管生成和DNA裂解能力。这些化合物在阻断血管形成方面表现出显著的功效,并展示出显著的DNA结合和裂解活性。这表明这些化合物在抗癌疗法中具有潜在应用,特别是由于它们同时通过抑制血管生成和直接损伤癌细胞的DNA的双重机制(Vinaya Kambappa et al., 2017)。
选择性激酶抑制
另一项研究工作确定了取代的N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺作为有效且选择性的Met激酶抑制剂。通过特定的结构修饰,这些化合物实现了改善的酶活性和水溶性,导致对某些癌症模型的显著体内功效。这突显了该化合物在靶向癌症治疗中的潜力,其中一种衍生物已进入I期临床试验(G. M. Schroeder et al., 2009)。
结核分枝杆菌GyrB抑制剂
关于噻唑-氨基哌啶杂合物类似物的研究产生了新型的结核分枝杆菌GyrB抑制剂。这些化合物在体外和体内显示出对结核病的有希望的活性,其中一种特定化合物显示出对结核分枝杆菌GyrB ATP酶活性测定、结核分枝杆菌DNA旋转酶超螺旋测定的显著抑制作用,且细胞毒性低。这些发现表明这些化合物在开发新的抗结核病治疗方面具有潜力(V. U. Jeankumar et al., 2013)。
组蛋白去乙酰化酶抑制
化合物N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-基氨基)甲基]苯甲酰胺被确定为一种同工型选择性组蛋白去乙酰化酶(HDAC)抑制剂,显示出作为抗癌药物的潜力。它选择性地抑制HDACs 1-3和11,导致癌细胞周期停滞和凋亡。该化合物的口服生物利用度和显著的体内抗肿瘤活性突显了其在癌症治疗中的潜力(Nancy Z. Zhou et al., 2008)。
属性
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c1-18(2)20-12-10-19(11-13-20)15-29-26(33)22-9-6-14-32(16-22)28-30-24-23(21-7-4-3-5-8-21)17-35-25(24)27(34)31-28/h3-5,7-8,10-13,17-18,22H,6,9,14-16H2,1-2H3,(H,29,33)(H,30,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMDDVNAOLVNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2481763.png)
![N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2481764.png)
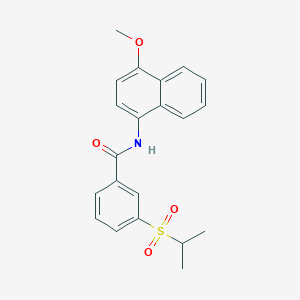
![3-Ethyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2481769.png)
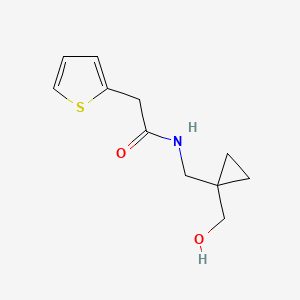
![1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one](/img/structure/B2481775.png)
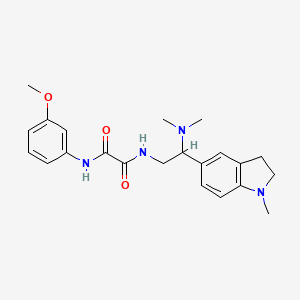
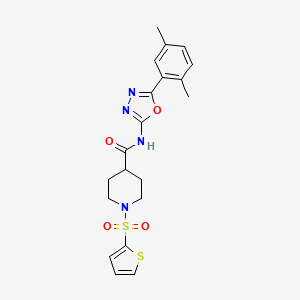
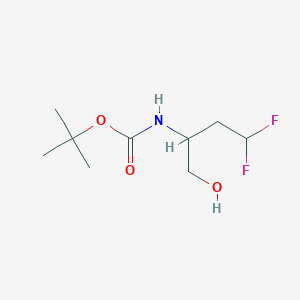
![3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2481782.png)
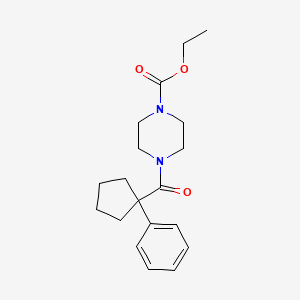
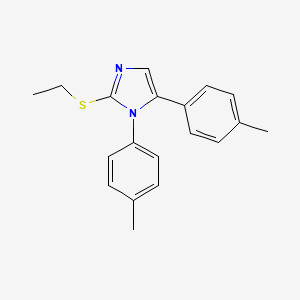
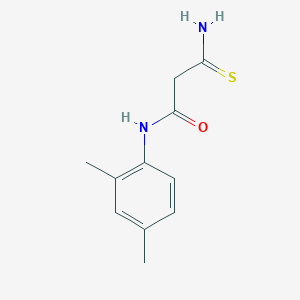
![N-(4-fluorophenyl)-3-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2481786.png)